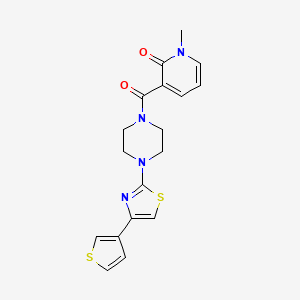![molecular formula C12H15N3 B2482493 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine CAS No. 893751-83-2](/img/structure/B2482493.png)
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
The compound has been utilized in the synthesis of new chiral and achiral imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, with its properties studied extensively. It's part of a series that includes various other amines and diamines, and the products have been characterized by NMR spectroscopy, mass spectrometry, and elemental analyses. The stability constants of Cu(II) complexes of selected imines and bisimines involving the compound were determined, indicating its potential in structural chemistry and coordination studies (Pařík & Chlupatý, 2014).
Synthesis of Pharmaceutical Intermediates
It has been involved in a practical synthetic route to an important pharmaceutical intermediate, showcasing its role in the development of pharmaceuticals. The process optimization led to the discovery of a novel chemical entity, indicating its potential in discovering new molecular structures (Zhou et al., 2018).
Corrosion Inhibition Studies
Imidazole-based molecules, including those similar to 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine, have been studied for their potential as corrosion inhibitors for carbon steel in acidic medium. These studies are crucial in the field of materials science for enhancing the longevity and performance of metal-based structures (Costa et al., 2021).
Antimicrobial Studies
Several compounds related to this compound have been synthesized and evaluated for their potential antimicrobial activities. These studies indicate the compound's relevance in the development of new antimicrobial agents, which is critical in addressing the challenge of antibiotic resistance (Desai et al., 2012).
Environmental Applications
The compound has been part of the synthesis of a new fluorescent reagent, which is used for the sensitive, accurate, and rapid detection of trace aliphatic amines in environmental samples. This highlights its role in environmental monitoring and the development of novel analytical methodologies (Chen et al., 2014).
Mécanisme D'action
Target of Action
The compound “1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine” is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and transporters . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . They may act as inhibitors, activators, or modulators of their target proteins
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some imidazole derivatives are known to inhibit the enzyme histidine decarboxylase, thereby reducing the production of histamine and affecting allergic responses . .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can facilitate their absorption and distribution . .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Imidazole derivatives can have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . .
Propriétés
IUPAC Name |
1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9(13)11-3-5-12(6-4-11)15-8-7-14-10(15)2/h3-9H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLSPYJGWHJRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2482410.png)
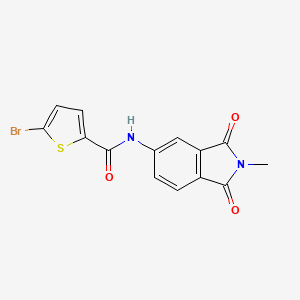

![N-(4-ethoxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2482415.png)
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride](/img/structure/B2482417.png)
![1-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2482421.png)
![{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol](/img/structure/B2482422.png)
![Methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2482423.png)
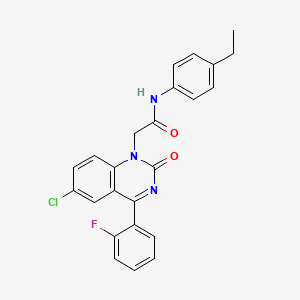
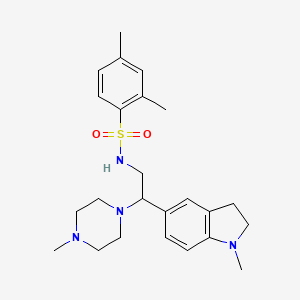
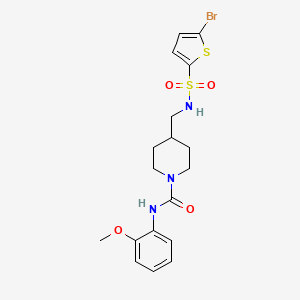
![Methyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2482430.png)
![N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2482431.png)
